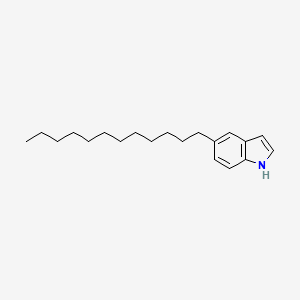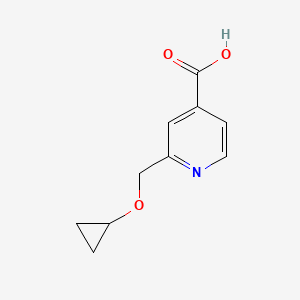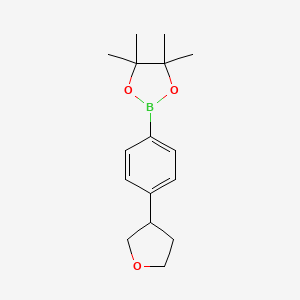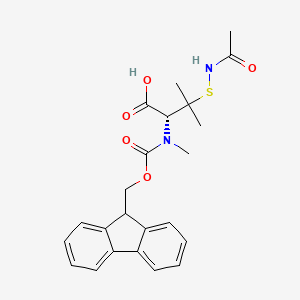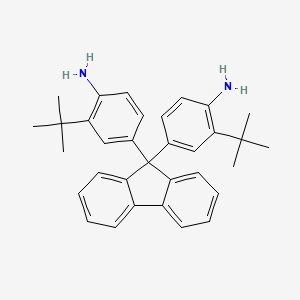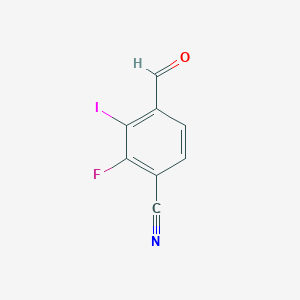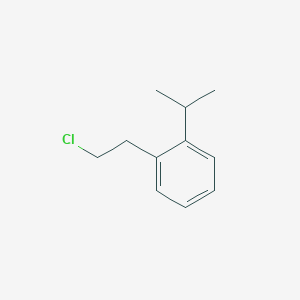
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a sulfonamide group, and aromatic rings. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzenesulfonyl chloride, 4-isobutoxybenzylamine, and pyridine-4-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-isobutoxybenzylamine in the presence of a base like triethylamine to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with pyridine-4-carboxaldehyde under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, mild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols, typically under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and fluorine atom contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
3-Fluoro-N-(4-methoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an isobutoxy group.
3-Fluoro-N-(4-ethoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with an ethoxy group.
Uniqueness
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity compared to its analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
特性
分子式 |
C23H25FN2O3S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
3-fluoro-N-[[4-(2-methylpropoxy)phenyl]methyl]-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25FN2O3S/c1-18(2)17-29-22-8-6-19(7-9-22)15-26(16-20-10-12-25-13-11-20)30(27,28)23-5-3-4-21(24)14-23/h3-14,18H,15-17H2,1-2H3 |
InChIキー |
LOMFRQVZWCQWSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)CN(CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


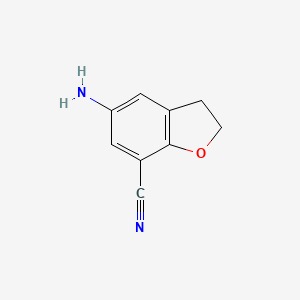
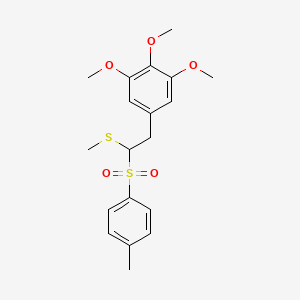
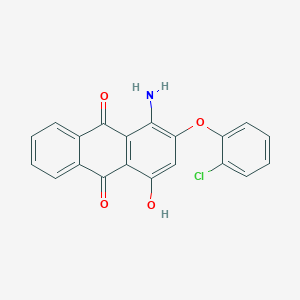
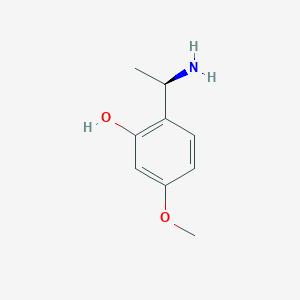
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
